5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane
Description
5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane (molecular formula: C₁₂H₁₂ClF₃O) is a chlorinated ketone derivative featuring a trifluoromethyl (-CF₃) group at the meta position (3-position) of the phenyl ring. This compound is structurally characterized by:
- A pentanone backbone with a chlorine atom at the terminal carbon (position 5).
- A trifluoromethyl-substituted phenyl ring attached to the carbonyl carbon.
Its CAS number is referenced as 343968-74-1 (for the para-substituted isomer) in , while the meta-substituted variant (target compound) is listed under Ref: 10-F203720 in , though it is discontinued. The compound’s unique electronic and steric properties arise from the electron-withdrawing -CF₃ group and chloroalkane chain, making it relevant in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
5-chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O/c13-7-2-1-6-11(17)9-4-3-5-10(8-9)12(14,15)16/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOPDBDSEXJMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621986 | |
| Record name | 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-80-0 | |
| Record name | 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzene and 5-chloropentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It is explored as a potential lead compound in drug development, particularly for its pharmacological properties and interactions with biological targets.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Positional Isomers of Trifluoromethylphenyl Substitution
The position of the -CF₃ group on the phenyl ring significantly impacts physicochemical and biological properties:
Key Insights :
Halogen-Substituted Phenyl Derivatives
Variations in halogen type and substitution pattern influence reactivity and biological activity:
| Compound Name | Substituents | Molecular Formula | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane | 3-Cl, 4-Cl | C₁₁H₁₀Cl₃O | Enhanced asphaltene separation in bitumen processing; potential antimicrobial activity. | |
| 5-Chloro-1-(4-fluorophenyl)-1-oxopentane | 4-F | C₁₁H₁₂ClFO | Fluorine’s electronegativity improves metabolic stability in drug candidates. | |
| 5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one | 4-SCH₃ | C₁₂H₁₅ClOS | Methylsulfanyl group increases nucleophilic reactivity in cross-coupling reactions. |
Key Insights :
- Dichlorophenyl derivatives (e.g., 3,4-diCl) exhibit enhanced biological efficacy due to increased lipophilicity .
- Fluorine substitution improves pharmacokinetic properties, such as bioavailability and resistance to oxidative metabolism .
Functional Group Modifications
Alternative functional groups on the phenyl ring or pentanone chain alter chemical behavior:
| Compound Name | Functional Groups | Key Differences | Reference |
|---|---|---|---|
| 1-(4-Trifluoromethylphenyl)-pentan-1-one | No terminal chlorine | Lacks chloroalkane chain; reduced electrophilicity at the carbonyl carbon. | |
| 5-Methoxy-1-(4-trifluoromethylphenyl)pentan-1-one | Methoxy (-OCH₃) | Methoxy group enhances solubility but reduces membrane permeability. | |
| Fluvoxamine | -CF₃, -OCH₃, amine | Clinically used SSRI; highlights pharmacological potential of -CF₃ derivatives. |
Biological Activity
5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane, with the CAS number 487058-80-0, is a synthetic organic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C12H12ClF3O
- Molecular Weight : 280.67 g/mol
- Structure : The compound features a pentane backbone with a chloro group and a trifluoromethylphenyl substituent, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This interaction can modulate enzyme activity, influence receptor binding, or alter cellular signaling pathways.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : By binding to specific receptors, it may alter physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Anti-inflammatory | Decreased cytokine levels in vitro |
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro tests on human breast cancer cell lines demonstrated that the compound reduced cell viability by approximately 40% at a concentration of 10 µM after 48 hours of exposure. This highlights its potential as a candidate for further development in cancer therapy.
Case Study 3: Anti-inflammatory Mechanism
Research conducted on macrophage cells showed that treatment with the compound led to a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential role in managing inflammatory conditions.
Q & A
Q. What are the recommended synthetic pathways for 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous ketones with trifluoromethylphenyl groups are typically synthesized via Friedel-Crafts acylation. For example, reacting 3-trifluoromethylbenzene with a chlorinated pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions could yield the target compound. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as evidenced by similar compounds achieving >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For NMR, expect:
- ¹H NMR : A singlet for the trifluoromethyl group (δ ~3.9 ppm), a ketone carbonyl peak (δ ~200-210 ppm in ¹³C NMR), and multiplet signals for the aromatic protons (δ ~7.2–7.8 ppm).
- ¹⁹F NMR : A distinct triplet for the -CF₃ group (δ ~-60 to -65 ppm).
Purity can be verified via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
Q. What solvent systems are compatible with this compound for experimental applications?
- Methodological Answer : Non-polar solvents (e.g., toluene, hexane) are ideal for storage and reactions due to the compound’s hydrophobic trifluoromethyl and aryl groups. Phase behavior studies of pentane derivatives suggest that solvent polarity impacts aggregation; for solubility testing, use binary mixtures (e.g., dichloromethane/methanol) to optimize dissolution .
Advanced Research Questions
Q. How do electronic effects of the 3-trifluoromethylphenyl group influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing -CF₃ group activates the ketone toward nucleophilic attack by stabilizing the transition state. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) can quantify this effect by analyzing charge distribution on the carbonyl carbon. Experimental validation via kinetic studies under varying nucleophile concentrations (e.g., Grignard reagents) would further elucidate reactivity trends .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar chlorinated aryl ketones?
- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or impurities. To address this:
Q. How can researchers assess the environmental persistence of this compound?
- Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic conditions. Monitor degradation via LC-MS over 28 days. For bioaccumulation potential, calculate the octanol-water partition coefficient (log P) using software like EPI Suite; a predicted log P >4 suggests high bioaccumulation risk. Note that current evidence indicates limited ecological data for this compound, necessitating extrapolation from structurally related chlorinated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
